REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]1C[CH2:13][CH2:12][CH2:11]1.BrC(F)(F)C(OCC)=O.C(=O)CC.O1CCCC1.C(=O)CC>[Zn].O1CCCC1>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH:11]([OH:10])[CH2:12][CH3:13])[CH3:7] |f:0.1,3.4|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl bromodifluoroacetate THF
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F.O1CCCC1
|
Name
|
|
Quantity
|
0.985 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
propionaldehyde THF
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O.O1CCCC1
|
Name
|
|
Quantity
|
1.01 mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After that, the solution was separated into an organic layer
|
Type
|
ADDITION
|
Details
|
an aqueous layer with the addition of water and diisopropyl ether
|
Type
|
WASH
|
Details
|
The thus-obtained organic layer was washed with diluted hydrochloric acid and with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(CC)O)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |